Product packaging for 2-(aminomethyl)-N-methylaniline(Cat. No.:CAS No. 20877-88-7)

2-(aminomethyl)-N-methylaniline

Cat. No.: B11824014
CAS No.: 20877-88-7
M. Wt: 136.19 g/mol
InChI Key: UCXUQHNEOWZPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(aminomethyl)-N-methylaniline is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This aromatic amine features both a secondary amine and a benzylamine group, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a precursor in the construction of nitrogen-containing heterocycles. Specifically, N-methylaniline derivatives are key substrates in copper-catalyzed reactions for the synthesis of tetrahydroquinoline structures, which are important scaffolds in drug discovery . Furthermore, compounds with similar structures are investigated for their potential in forming polycyclic saturated N-heterocycles, a class of compounds with significant pharmaceutical relevance . The ortho-aminomethyl group can also be leveraged in condensation reactions with aldehydes, facilitating the development of various fused heterocyclic systems . As a building block, it enables research into new synthetic methodologies and the exploration of biologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use, as specific safety data for this compound may not be widely available .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B11824014 2-(aminomethyl)-N-methylaniline CAS No. 20877-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXUQHNEOWZPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20877-88-7
Record name 2-(Methylamino)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20877-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 Aminomethyl N Methylaniline and Analogues

Established Synthetic Pathways to 2-(aminomethyl)-N-methylaniline

The synthesis of this compound can be achieved through several fundamental organic chemistry reactions. These pathways typically involve the formation of the N-methylaniline moiety and the introduction of the aminomethyl group in separate or concerted steps.

Alkylation Reactions of Aniline (B41778) Derivatives

One of the most direct conceptual routes to this compound involves the N-alkylation of a suitable aniline precursor. A plausible and common strategy is the selective monomethylation of 2-(aminomethyl)aniline (B1197330). This transformation requires careful control to prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. mdpi.com

The reaction typically employs a methylating agent such as methyl iodide or dimethyl sulfate. nih.govchemicalbook.com Alternatively, more sustainable methods using methanol (B129727) as the methyl source in the presence of a suitable catalyst have gained prominence. google.comnih.gov The starting material, 2-(aminomethyl)aniline, also known as o-aminobenzylamine, is commercially available. researchgate.net

A key challenge in this approach is achieving selective methylation of the aniline nitrogen without affecting the primary amine of the aminomethyl group. This can often be addressed by using a protecting group strategy, where the primary amine is temporarily blocked, followed by methylation and subsequent deprotection.

Table 1: Hypothetical Alkylation Approach to this compound

Starting MaterialMethylating AgentTypical Catalyst/BasePlausible Product
2-(aminomethyl)anilineMethyl Iodide (CH₃I)Potassium Carbonate (K₂CO₃)This compound
2-(aminomethyl)anilineDimethyl Sulfate ((CH₃)₂SO₄)Sodium Hydroxide (NaOH)This compound
2-(aminomethyl)anilineMethanol (CH₃OH)Ruthenium or Iridium complexesThis compound

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds. researchgate.net This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov

To synthesize this compound, two primary reductive amination strategies can be envisioned:

Reaction of 2-aminobenzaldehyde (B1207257) with methylamine (B109427): In this pathway, 2-aminobenzaldehyde is condensed with methylamine to form an N-methyl imine intermediate. Subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) would yield the target product. google.comresearchgate.net

Reaction of 2-(methylamino)benzaldehyde (B1584906) with ammonia (B1221849): Alternatively, one could start with 2-(methylamino)benzaldehyde and react it with ammonia or an ammonia source. The resulting imine is then reduced to form the primary aminomethyl group.

One-pot procedures where the carbonyl compound, amine, and reducing agent are combined are common and efficient. researchgate.net The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is selective for the protonated iminium ion over the starting carbonyl group. researchgate.net

Table 2: Plausible Reductive Amination Pathways

Carbonyl CompoundAmine SourceReducing AgentPlausible Product
2-aminobenzaldehydeMethylamine (CH₃NH₂)Sodium Borohydride (NaBH₄)This compound
2-(methylamino)benzaldehydeAmmonia (NH₃)Sodium Cyanoborohydride (NaBH₃CN)This compound
2-aminobenzaldehydeMethylamine (CH₃NH₂)H₂/Pd-C (Catalytic Hydrogenation)This compound

Reduction of Heterocyclic Precursors

The synthesis of 2-(aminomethyl)aniline derivatives can also be accomplished by the chemical reduction of suitable nitrogen-containing heterocyclic compounds. Plausible precursors for this compound include appropriately substituted quinazolines or benzodiazepines.

For instance, 2-(aminomethyl)anilines are key starting materials for the synthesis of quinazolines. researchgate.netmdpi.comnih.gov This suggests that the reverse reaction, the reduction of a quinazoline (B50416) ring, could serve as a viable synthetic route. A potential pathway would involve the reduction of a 1,2,3,4-tetrahydroquinazoline, which could be cleaved to afford the diamine structure.

Similarly, 1,5-benzodiazepines are often synthesized from ortho-phenylenediamines. researchgate.netorgsyn.org The reduction of a benzodiazepine (B76468) derivative, such as a 1-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), could potentially reduce the amide and imine functionalities to yield this compound. The specific precursor and reaction conditions would determine the feasibility and outcome of this approach.

Synthesis of Substituted this compound Analogues

The core synthetic strategies can be readily adapted to produce a wide array of substituted analogues, allowing for the exploration of structure-activity relationships in various chemical and biological contexts.

Alkylation-Based Approaches for Derivatives

Alkylation methods are well-suited for creating diversity. By starting with substituted 2-(aminomethyl)anilines or using various alkylating agents, a library of analogues can be generated. For example, N-alkylation of anilines bearing different substituents on the aromatic ring with various alcohols can produce a range of N-alkylated products. nih.govnih.gov This approach allows for the introduction of different alkyl groups (ethyl, propyl, benzyl (B1604629), etc.) onto the aniline nitrogen.

Table 3: Synthesis of Analogues via Alkylation

Starting AnilineAlkylating AgentPotential Analogue Product
2-(aminomethyl)-4-chloroanilineMethanol4-chloro-2-(aminomethyl)-N-methylaniline
2-(aminomethyl)anilineBenzyl BromideN-benzyl-2-(aminomethyl)aniline
2-(aminomethyl)-5-methoxyanilineMethyl Iodide5-methoxy-2-(aminomethyl)-N-methylaniline

Modifications via Mannich Reactions

The Mannich reaction is a powerful three-component condensation for the aminoalkylation of a carbon acid. researchgate.net It involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.com This reaction can be used to introduce an aminomethyl group onto an N-alkylaniline ring.

In this context, N-methylaniline can serve as the substrate with an active hydrogen at the ortho and para positions of the aromatic ring. Reaction with formaldehyde (B43269) and a suitable amine (or ammonia equivalent) would lead to ortho- and para-aminomethylation. researchgate.net Controlling the regioselectivity to favor the ortho-substituted product, this compound, can be challenging and may depend on reaction conditions and the specific reagents used. nih.gov The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich aniline ring.

Strategies for Selective Mono-N-methylation

Achieving selective mono-N-methylation of primary amines, such as in the synthesis of this compound, is a significant challenge due to the potential for over-methylation. researchgate.net Various strategies have been developed to control this reaction and favor the formation of the desired mono-methylated product.

One effective approach involves the use of methanol as a methylating agent in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C). researchgate.net This method has demonstrated high activity and selectivity for the N-monomethylation of various anilines, with yields often exceeding 90%. researchgate.net The use of methanol is advantageous as it can serve as both a source of hydrogen and a C1 building block, offering a sustainable protocol. researchgate.netresearchgate.net

Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, which employs transition metal catalysts to facilitate the N-methylation of amines with alcohols. researchgate.netnih.gov This technique avoids the need for hazardous alkylating agents. researchgate.net For instance, ruthenium (Ru) complexes have been successfully used for the N-methylation of amines with methanol under weak base conditions, where the only byproduct is water. nih.gov Similarly, nickel (Ni) nanoparticle catalysts have proven effective for the mono-N-methylation of various substrates, achieving yields between 75.3% and 97.3%. rsc.org

The Chan-Lam coupling reaction offers a different route, utilizing methylboronic acid in the presence of a copper(II) catalyst. organic-chemistry.org This method is notable for its mild reaction conditions and good tolerance of various functional groups. organic-chemistry.org Key to the success of this reaction is an incubation period of the aniline substrate with the copper catalyst before the addition of methylboronic acid, which helps to minimize dimethylation. organic-chemistry.org

Furthermore, the choice of methylating agent can be tailored to improve selectivity. For example, using unsymmetrical methyl alkyl carbonates, such as 2-(2-methoxyethoxy)ethyl methyl carbonate, in the presence of a Na-exchanged Y faujasite catalyst, can yield mono-N-methyl derivatives with selectivities up to 95%. unive.it

The table below summarizes various catalytic systems and their effectiveness in selective mono-N-methylation of anilines.

Catalyst SystemMethylating AgentSelectivity/YieldReference
Pd/CMethanol>90% yield researchgate.net
Ru ComplexesMethanolHigh performance nih.gov
Ni/ZnAlOx-600Methanol75.3–97.3% yield rsc.org
Cu(OAc)2Methylboronic AcidGood to excellent yields organic-chemistry.org
Na-exchanged Y faujasite2-(2-methoxyethoxy)ethyl methyl carbonateUp to 95% selectivity unive.it

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The efficiency and selectivity of synthesizing this compound and its analogs are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and other parameters.

Role of Lewis Acid Catalysis in Amination Reactions

Lewis acid catalysis plays a crucial role in amination reactions, particularly in the reductive N-alkylation of arylamines. For instance, a tin(II)/PMHS catalyzed system has been shown to be highly efficient for the reductive N-alkylation of arylamines with ketones, producing tertiary arylamines. rsc.org Mechanistic studies suggest that this reaction proceeds through a carbocationic pathway, which is an alternative to the typical direct reductive amination. rsc.org This method demonstrates a broad substrate scope, tolerating various ketones, aldehydes, and amines. rsc.org

Transition Metal Catalysis in Carbon-Nitrogen Bond Formation

Transition metal catalysis is fundamental to many modern methods for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of aniline derivatives. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are widely used in C-N cross-coupling reactions. For example, the Chan-Lam coupling utilizes a copper(II) salt, such as Cu(OAc)2, to facilitate the N-methylation of anilines with methylboronic acid. organic-chemistry.org The choice of the copper salt is critical for the reaction's success. organic-chemistry.org Copper catalysts, sometimes in the form of copper-containing catalysts on various supports, are also employed in the reductive N-alkylation of aniline with methanol at elevated temperatures (180-280°C). google.com

Palladium-Catalyzed Reactions: Palladium catalysts are also prominent in the synthesis of aniline derivatives. A Pd/C–ethylene system has been used to synthesize substituted anilines from cyclohexanones. acs.org This method relies on a hydrogen transfer mechanism between cyclohexanone (B45756) and ethylene. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes have emerged as effective catalysts for the N-methylation of amines using methanol. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism and can be performed under relatively mild conditions with a weak base. nih.gov

The following table highlights different transition metal catalysts and their applications in the synthesis of N-substituted anilines.

CatalystReaction TypeKey FeaturesReference
Copper(II) AcetateChan-Lam CouplingSelective mono-N-methylation with methylboronic acid. organic-chemistry.org
Copper-containing catalystsReductive N-alkylationUsed with methanol at high temperatures. google.com
Palladium on CarbonHydrogen TransferSynthesis from cyclohexanones using ethylene. acs.org
Ruthenium ComplexesBorrowing HydrogenN-methylation with methanol under weak base conditions. nih.gov

Solvent Effects and Reaction Environment Control

The reaction environment, particularly the choice of solvent, can significantly influence the outcome of the synthesis of N-substituted anilines. The solvent can affect the stability of intermediates and prevent undesired side reactions. beilstein-journals.org

In the synthesis of 2-benzyl-N-substituted anilines, it was observed that the presence of a conventional organic solvent is crucial for the transformation. beilstein-journals.org While the exact mechanism is not fully understood, it is speculated that the solvation effect helps to stabilize the condensation intermediate. beilstein-journals.org Optimization studies for this reaction showed that dimethoxyethane (DME) provided the highest yield (82%) compared to other solvents like toluene, chloroform, and dimethylformamide (DMF). researchgate.net

In the context of selective mono-N-methylation using a Na-exchanged Y faujasite catalyst, solvent polarity has a strong impact. unive.it The reaction rate decreases significantly as the solvent polarity increases. For instance, the pseudo-first-order rate constant for the disappearance of aniline was five times lower in triglyme (B29127) (a more polar solvent) compared to xylene (a less polar solvent). unive.it In a highly polar solvent like DMF, the reaction did not proceed at all, which is attributed to the competitive adsorption of the solvent and the substrate onto the catalyst sites. unive.it

Similarly, for the copper-promoted N-methylation of anilines, dioxane was found to be the optimal solvent when used under reflux conditions. organic-chemistry.org

The table below illustrates the effect of different solvents on the yield of 2-benzyl-N-substituted aniline synthesis. researchgate.net

SolventYield (%)
Toluene64
Trifluorotoluene (PhCF3)65
Chloroform (CHCl3)35
Dimethoxyethane (DME)82
Dimethylformamide (DMF)20

Reactivity and Reaction Mechanisms Involving 2 Aminomethyl N Methylaniline

Nucleophilic Character of Amine Functionalities

The nucleophilicity of the two amine groups in 2-(aminomethyl)-N-methylaniline differs significantly. The primary amine (-CH₂NH₂) is benzylic, meaning it is separated from the aromatic ring by a methylene (B1212753) (-CH₂) group. This separation prevents the lone pair of the primary nitrogen from being delocalized into the phenyl ring's π-system. Consequently, it behaves much like a typical primary alkylamine, exhibiting strong nucleophilic character.

In contrast, the secondary amine (N-methylaniline moiety) has its nitrogen atom directly bonded to the aromatic ring. The lone pair on this nitrogen can be delocalized into the ring through resonance, which decreases its availability for donation to an electrophile. ucalgary.ca This resonance effect reduces the nucleophilicity of the secondary amine compared to the primary amine. Therefore, in reactions where both groups can compete as nucleophiles, the primary amine is generally expected to be more reactive.

Nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The amine functionalities in this compound can act as nucleophiles in such reactions. The general mechanism for SNAr with primary or secondary amines proceeds through a two-step process. First, the amine attacks the aromatic substrate to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically followed by the elimination of the leaving group to restore aromaticity and form the final product.

Kinetic studies on the reaction of aniline (B41778) and N-methylaniline with electron-deficient aromatic ethers have shown that aniline is a considerably more reactive nucleophile than N-methylaniline. rsc.org This difference in reactivity is attributed to both steric factors and the electronic effect of the methyl group on the nitrogen. Applying this understanding to this compound, the primary aminomethyl group is expected to be the more potent nucleophile in SNAr reactions due to its higher electron density and lower steric hindrance compared to the N-methylated secondary amine.

The general mechanism for these substitution reactions can be influenced by base catalysis, where a base assists in the removal of a proton from the amine nitrogen in the intermediate complex, facilitating the elimination of the leaving group. psu.edu

Table 1: Comparison of Nucleophilic Sites in this compound
FeaturePrimary Amine (-CH₂NH₂)Secondary Amine (-NHCH₃)
Type Primary, BenzylicSecondary, Aromatic
Nucleophilicity HighModerate to Low
Steric Hindrance LowModerate
Electronic Effect Localized lone pairDelocalized lone pair (resonance)
Reactivity in SNAr Preferred site of attackLess reactive site

Acylation is the process of introducing an acyl group (-C(O)R) into a compound. The amine groups of this compound are readily acylated by reagents such as acyl chlorides, anhydrides, or esters. This reaction is a form of nucleophilic acyl substitution. Both the primary and secondary amine groups can undergo acylation to form the corresponding amides.

The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride, carboxylate) to yield the acylated product. Given the higher nucleophilicity of the primary amine, selective mono-acylation at this position is feasible under controlled reaction conditions. Acylating the less reactive secondary amine would likely require more forcing conditions or the use of a protecting group on the primary amine. Non-enzymatic acylation pathways, such as those involving acyl-CoA thioesters or acyl phosphates, are known to modify lysine (B10760008) residues in proteins, which also contain a primary amine. nih.gov

Participation in Condensation Reactions

Condensation reactions are chemical processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule like water. wikipedia.orgebsco.comlibretexts.org The primary amine of this compound is particularly suited for participating in condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.org

Imines are compounds containing a carbon-nitrogen double bond (C=N). wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org The primary aminomethyl group of this compound can react with carbonyl compounds to form an imine.

The reaction proceeds via a two-step mechanism. libretexts.org

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the stable imine product. masterorganicchemistry.com This elimination step is often catalyzed by acid. libretexts.org

The secondary N-methylaniline group does not typically form a stable, neutral imine in the same way because it lacks the second proton on the nitrogen necessary for the final deprotonation step after water elimination. Reaction with a secondary amine would instead lead to the formation of an iminium ion. libretexts.org

A Schiff base is a subclass of imine that has an alkyl or aryl group on the nitrogen atom (R-C=N-R', where R' is not H). wikipedia.org The formation of a Schiff base from this compound and an aldehyde or ketone follows the same mechanistic pathway as general imine formation. youtube.com The reaction is reversible and its rate is highly dependent on the pH of the reaction medium. youtube.com

The mechanism under acidic conditions involves several key steps: youtube.comyoutube.com

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine on the protonated carbonyl.

A proton transfer from the nitrogen to the oxygen to form a better leaving group (water).

Elimination of water, driven by the lone pair on the nitrogen, to form a protonated imine (iminium ion).

Deprotonation of the iminium ion to yield the final neutral Schiff base.

The optimal pH for this reaction is typically mildly acidic (around 4.5), as sufficient acid is needed to catalyze the dehydration step, but excessive acid would protonate the amine nucleophile, rendering it unreactive. youtube.com

Table 2: Products of Condensation with Acetone
Reactant Amine GroupCarbonyl PartnerProduct Type
Primary Amine (-CH₂NH₂)AcetoneSchiff Base / Imine
Secondary Amine (-NHCH₃)AcetoneIminium Ion (intermediate)

Mechanisms of N-Alkylation and Aminomethylation

N-alkylation is the introduction of an alkyl group onto a nitrogen atom. Both the primary and secondary amine centers in this compound can undergo N-alkylation. The reaction with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. ucalgary.ca A significant challenge in this reaction is controlling the degree of alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

A more modern and sustainable approach for N-alkylation, particularly N-methylation, involves the use of methanol (B129727) as the alkylating agent in the presence of a metal catalyst. researchgate.net This process, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, proceeds through several steps: nih.govnih.gov

The catalyst temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to an aldehyde (formaldehyde).

The amine condenses with the in-situ generated aldehyde to form an imine (or enamine).

The catalyst returns the borrowed hydrogen to the imine, reducing it to the N-alkylated amine.

Aminomethylation, a specific form of N-alkylation, introduces an aminomethyl (-CH₂NR₂) group. The secondary amine of the N-methylaniline moiety can undergo aminomethylation, for example, through a Mannich-type reaction. frontiersin.org

Regioselectivity and Stereoselectivity in Alkylation

The alkylation of amines with alkyl halides is a fundamental process for forming carbon-nitrogen bonds. However, these reactions are often plagued by a lack of selectivity, leading to multiple alkylations. nih.gov In the case of this compound, the presence of two distinct amine groups—a primary and a secondary amine—introduces the challenge of regioselectivity.

The relative nucleophilicity of the two nitrogen atoms is a key factor in determining the site of alkylation. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, steric hindrance can also play a significant role, potentially favoring alkylation at the less hindered primary amine. masterorganicchemistry.com In this compound, the primary amine is benzylic, which may enhance its reactivity.

Controlling the regioselectivity of the alkylation of this compound can be challenging. The reaction of a primary amine with an alkyl halide produces a secondary amine, which is often more reactive than the starting amine, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt. nih.govmasterorganicchemistry.com A potential strategy to achieve selective mono-alkylation at the primary amine involves using the amine hydrobromide salt. Under controlled basic conditions, the primary amine can be selectively deprotonated and made available for reaction, while the resulting secondary amine remains protonated and less reactive. rsc.orgresearchgate.net

Table 1: Factors Influencing Alkylation Regioselectivity of this compound

Factor Influence on Regioselectivity Expected Outcome
Nucleophilicity The secondary N-methylaniline nitrogen is generally more nucleophilic than the primary aminomethyl nitrogen. Preferential alkylation at the secondary amine.
Steric Hindrance The primary aminomethyl group is less sterically hindered than the N-methylaniline group. Preferential alkylation at the primary amine.
Reaction Conditions Use of bulky alkylating agents may favor reaction at the less hindered primary amine. Controlled deprotonation of an amine salt could favor mono-alkylation. rsc.orgresearchgate.net Can be tuned to favor one site over the other.

Metal-Catalyzed Hydroamination Pathways

Metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.org Late transition metals such as palladium, rhodium, and iridium are often employed as catalysts. acs.orgnih.gov The reaction can proceed through several mechanistic pathways.

One common pathway involves the activation of the alkene or alkyne by a Lewis-acidic metal center, making it susceptible to nucleophilic attack by the amine. acs.org Another pathway involves the initial formation of a metal-amide complex, followed by insertion of the unsaturated C-C bond into the metal-nitrogen bond.

For this compound, its two amine groups could participate in metal-catalyzed hydroamination. The primary amine is generally more reactive in such transformations. The compound could also act as a bidentate ligand, coordinating to the metal center through both nitrogen atoms, which could influence the catalytic activity and selectivity of the reaction. The choice of metal catalyst and reaction conditions would be crucial in determining the outcome of the hydroamination reaction. researchgate.net

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govorganicreactions.org The Ugi four-component reaction is a prominent example of an MCR. organic-chemistry.orgwikipedia.org

Ugi Reaction Mechanisms

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The reaction mechanism is believed to initiate with the formation of an imine from the condensation of the amine and the aldehyde. organic-chemistry.orgwikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to the iminium ion, followed by the addition of the carboxylate anion. A final Mumm rearrangement yields the stable α-acylaminocarboxamide product. wikipedia.org

In the context of the Ugi reaction, this compound would serve as the amine component. The primary amine of this molecule is expected to be significantly more reactive towards imine formation with the aldehyde component than the more sterically hindered and less basic secondary N-methylaniline nitrogen. Therefore, the reaction would proceed through the initial condensation of the -(aminomethyl) group. The resulting product would incorporate the this compound scaffold into a larger, more complex molecular structure. The reaction is generally exothermic and is often complete within minutes to hours. wikipedia.org Polar solvents like methanol or ethanol (B145695) are commonly used. wikipedia.org

Radical Chemistry Initiated by this compound Analogues

Analogues of this compound, particularly N-alkylanilines, can participate in radical chemistry, most notably in initiating polymerization reactions.

Redox-Initiated Polymerization Mechanisms

Redox initiation is a method for generating free radicals under mild conditions, often used to initiate polymerization. cmu.edunih.gov A common redox initiator system consists of an oxidizing agent and a reducing agent. Aromatic amines, such as N,N-dimethylaniline (DMA), a close analogue of the N-methylaniline portion of the target molecule, can act as the reducing agent in concert with an oxidizing agent like benzoyl peroxide (BPO). researchgate.net

The initiation mechanism in the DMA/BPO system involves an electron transfer from the nitrogen atom of the aniline to the peroxide. This transfer results in the cleavage of the weak oxygen-oxygen bond in the peroxide, generating free radicals that can then initiate the polymerization of a monomer. researchgate.net The efficiency of radical generation can be influenced by the ratio of the oxidant to the reductant. researchgate.net The formation of a cation radical of the N,N-dimethylaniline has been observed in these processes. utexas.eduacs.org This general mechanism provides a framework for how analogues of this compound could be employed to initiate radical polymerization.

Coordination Chemistry and Ligand Design with 2 Aminomethyl N Methylaniline

Ligand Properties of 2-(aminomethyl)-N-methylaniline

The efficacy of this compound as a ligand is rooted in its inherent chemical properties, particularly its ability to form chelate rings with metal ions and the electronic nature of its donor atoms.

This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. libretexts.org The two binding sites are the nitrogen atom of the primary aminomethyl group (-CH₂NH₂) and the nitrogen atom of the secondary N-methylaniline group (-NH(CH₃)).

The two nitrogen atoms in this compound exhibit different donor properties. The nitrogen of the aminomethyl group is part of a primary aliphatic amine, while the N-methylaniline nitrogen is a secondary aromatic amine. Generally, aliphatic amines are stronger Lewis bases and thus better electron-pair donors than aromatic amines.

In an aromatic amine, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring, which reduces its availability for coordination to a metal ion. monash.edu Consequently, the primary amine nitrogen of this compound is expected to be a stronger donor than the secondary aniline (B41778) nitrogen. monash.edu This difference in donor strength can influence the bond lengths and angles within the metal complex and can be exploited in the design of complexes with specific electronic properties. For instance, in complexes of the related ligand 2-(2-aminophenyl)pyridine, the Ru-N(amine) bond is observed to be significantly longer than the Ru-N(pyridine) bonds, reflecting the different donor characteristics. researchgate.net

Synthesis of Metal Complexes Utilizing this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of metal precursor can lead to a variety of complex structures.

Transition metal complexes of bidentate nitrogen-donor ligands are commonly synthesized by reacting the ligand with a metal halide (e.g., chloride, bromide) or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net For this compound, the reaction with a metal(II) salt (M²⁺) would typically proceed as follows:

n C₈H₁₂N₂ + MCl₂ → [M(C₈H₁₂N₂)n]Cl₂

The value of 'n' depends on the coordination number of the metal ion and the stoichiometry of the reaction. For example, with metals that favor a coordination number of four, such as Cu(II) or Zn(II), a 1:2 metal-to-ligand ratio would likely yield a complex of the type [M(L)₂]²⁺, which could adopt a tetrahedral or square planar geometry. For metals that prefer a coordination number of six, like Co(II) or Ni(II), a 1:3 ratio might be used to form octahedral complexes of the type [M(L)₃]²⁺. youtube.com

Table 1: Expected Transition Metal Complexes with this compound and Their Potential Geometries

Metal Ion Example Complex Formula Potential Geometry
Copper(II) [Cu(C₈H₁₂N₂)₂]Cl₂ Square Planar or Distorted Tetrahedral
Zinc(II) [Zn(C₈H₁₂N₂)₂]Cl₂ Tetrahedral
Iron(II) Fe(C₈H₁₂N₂)₃₂ Octahedral
Nickel(II) [Ni(C₈H₁₂N₂)₃]Cl₂ Octahedral
Cobalt(II) Co(C₈H₁₂N₂)₃₂ Octahedral
Manganese(II) [Mn(C₈H₁₂N₂)₃]Cl₂ Octahedral

The primary amine of the aminomethyl group in this compound is reactive towards aldehydes and ketones, allowing for the formation of Schiff base ligands. mdpi.com This condensation reaction creates a new ligand with an imine (-N=CH-) functional group. For example, reaction with salicylaldehyde (B1680747) would produce a new tridentate ligand capable of binding a metal ion through the two nitrogen atoms and the phenolic oxygen atom.

This synthetic flexibility is highly valuable in ligand design, as it allows for the creation of more complex, polydentate ligands from a simple bidentate precursor. jocpr.comresearchgate.net The resulting Schiff base complexes often exhibit enhanced stability and unique electronic and photophysical properties. The general approach involves first synthesizing the Schiff base by refluxing this compound with the desired carbonyl compound, followed by the reaction of the isolated Schiff base ligand with a metal salt. researchpublish.com

Mixed ligand complexes contain more than one type of ligand coordinated to the central metal ion. redalyc.org this compound can be used as a primary ligand in such systems, with other ligands occupying the remaining coordination sites. For instance, a square planar complex could be formed with one molecule of this compound and two monodentate ligands, such as chloride or pyridine. Alternatively, another bidentate ligand, like acetylacetonate (B107027) (acac), could be used to form a neutral complex.

The synthesis of mixed ligand complexes often requires careful control of reaction conditions to ensure the desired product is formed. acs.org These systems are of significant interest as they allow for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for applications in catalysis and materials science. nih.gov

Structural Analysis of Coordination Compounds

The three-dimensional arrangement of atoms in a coordination compound is fundamental to its physical and chemical properties. For complexes of this compound, structural analysis encompasses the geometry and stereochemistry at the metal center, as well as the non-covalent intermolecular interactions that dictate the packing of these complexes in the solid state.

As a bidentate ligand, this compound can coordinate to a metal center through the nitrogen atoms of both the aminomethyl and the N-methylaniline groups. The resulting geometry of the metal center is primarily dictated by the coordination number of the metal ion and its electronic configuration. ntu.edu.sglibretexts.org

Commonly, coordination of two or three of these bidentate ligands to a single metal ion results in four-coordinate or six-coordinate complexes, respectively.

Four-Coordinate Complexes: With two ligands, a metal ion can achieve a coordination number of four, leading to either a tetrahedral or a square planar geometry. ntu.edu.sglibretexts.org The choice between these geometries is influenced by the d-electron count of the metal ion. For instance, d8 metal ions like Ni(II), Pd(II), and Pt(II) strongly favor a square planar arrangement, while d10 ions such as Zn(II) typically form tetrahedral complexes. libretexts.org

Six-Coordinate Complexes: The coordination of three ligands to a metal ion results in a six-coordinate complex, which almost invariably adopts an octahedral geometry. ntu.edu.sgmdpi.com Due to the constraints of the chelate rings, these octahedral complexes are often distorted from ideal symmetry. acs.org The formation of complexes with the formula [M(this compound)₃]ⁿ⁺ will necessarily result in chiral structures, with the potential for Δ and Λ enantiomers.

The table below summarizes the expected geometries for coordination complexes of this compound.

Coordination NumberNumber of LigandsTypical GeometryExample Metal Ions
42Square PlanarNi(II), Pd(II), Pt(II)
42TetrahedralZn(II), Cd(II), Co(II)
63Distorted OctahedralFe(II/III), Co(II/III), Cr(III)

In the solid state, the crystal packing of coordination compounds is governed by a network of intermolecular interactions. rsc.org For complexes of this compound, several types of non-covalent forces are expected to play a significant role.

Hydrogen Bonding: The secondary amine group (N-H) of the coordinated ligand is a potential hydrogen bond donor. mdpi.com This group can form intermolecular hydrogen bonds with suitable acceptor atoms, such as counter-ions (e.g., halides, nitrate) or co-crystallized solvent molecules. rsc.orgresearchgate.netyoutube.comlibretexts.org These interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. mdpi.com

The principal intermolecular interactions anticipated in the crystal structures of these complexes are outlined below.

Interaction TypeDonor Group(s)Acceptor Group(s)
Hydrogen BondingSecondary Amine (N-H)Anions (Cl⁻, Br⁻, NO₃⁻, etc.), Solvent (H₂O, etc.)
π-π StackingPhenyl Ring of the LigandPhenyl Ring of an Adjacent Ligand
van der Waals ForcesEntire MoleculeEntire Molecule

Electronic Structure and Bonding in Complexes

The nature of the chemical bond between the this compound ligand and a metal center can be described using molecular orbital theory. This framework helps to explain the electronic properties of the resulting complexes, including their stability, color, and magnetic behavior.

The formation of a coordination complex involves the interaction of the ligand's frontier molecular orbitals with the frontier orbitals of the metal ion. ossila.com The key orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comaimspress.com

For this compound, the HOMOs are primarily located on the electron-rich nitrogen lone pairs and the π-system of the aniline ring. researchgate.netresearchgate.net These orbitals are responsible for donating electron density to the metal center. The LUMO of the complex will generally be an empty or partially filled d-orbital on the metal ion.

The interaction between the filled ligand orbitals and the empty metal orbitals leads to the formation of new bonding and antibonding molecular orbitals within the complex. aip.org The energy difference between the newly formed HOMO and LUMO in the complex (the HOMO-LUMO gap) is a critical parameter that influences the electronic absorption spectra and reactivity of the compound. aimspress.com A larger HOMO-LUMO gap generally corresponds to greater kinetic stability.

The table below outlines the primary orbital interactions in the formation of a complex with this compound.

Interacting Orbitals (Ligand)Interacting Orbitals (Metal)Resulting Molecular Orbitals
HOMO (N lone pairs, π-system)LUMO (empty d-orbitals)σ and π bonding orbitals
Filled d-orbitals (for some metals)LUMO+n (π* orbitals of ring)π back-bonding orbitals

In coordination complexes with paramagnetic metal centers (i.e., those containing one or more unpaired electrons), the spin density is not localized solely on the metal ion. Instead, it is distributed between the metal and the coordinating ligands through covalent interactions. ias.ac.in The two primary mechanisms governing this distribution are spin delocalization and spin polarization. researchgate.net

Spin Delocalization: This occurs when the unpaired electron of the metal resides in a molecular orbital that has contributions from both the metal and the ligand. researchgate.net This results in a fraction of the positive spin density being transferred from the metal to the ligand atoms. For complexes of this compound, spin delocalization would be expected to transfer some spin density to the coordinating nitrogen atoms. capes.gov.br

Spin Polarization: This is an indirect mechanism where the positive spin on the metal center induces a small amount of negative spin density on the adjacent, directly bonded atoms of the ligand. ias.ac.in Further away from the metal center, this can lead to an alternating pattern of small positive and negative spin densities on the atoms of the ligand backbone.

The distribution of spin density is crucial for understanding the magnetic properties of the complex and can be experimentally probed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and polarized neutron diffraction. researchgate.net The degree of spin delocalization is also an indicator of the covalency of the metal-ligand bond; a greater delocalization implies a more covalent interaction. researchgate.net

MechanismDescriptionExpected Effect in this compound Complexes
Spin DelocalizationDirect sharing of an unpaired electron in a molecular orbital spanning the metal and ligand.Positive spin density on the nitrogen atoms and phenyl ring.
Spin PolarizationInduction of opposite spin on atoms adjacent to a center of positive spin.Small negative spin density on nitrogen atoms, with alternating spin on other atoms of the ligand.

Catalytic Applications of 2 Aminomethyl N Methylaniline and Its Metal Complexes

Catalysis in Organic Transformations

The unique combination of a soft aromatic amine and a hard aliphatic amine in 2-(aminomethyl)-N-methylaniline makes it an interesting candidate for chelation to a metal ion, which could then serve as a catalyst in various organic reactions.

Henry Reaction Catalysis

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, typically catalyzed by a base, to produce β-nitro alcohols. nih.govwikipedia.org These products are valuable intermediates, easily converted into other functional groups like β-amino alcohols or α-nitro ketones. nih.govwikipedia.org

While this compound itself is not documented as a catalyst for the Henry reaction in the available literature, the reaction is often catalyzed by chiral metal complexes to achieve enantioselectivity. nih.gov Many of these catalysts employ bidentate ligands containing nitrogen donors, such as diamines or amino alcohols, which are structurally related to this compound. organic-chemistry.org For instance, chiral copper(II) complexes with ligands derived from (S)-2-aminomethylpyrrolidine have been used to catalyze the Henry reaction. mdpi.com These systems demonstrate that bidentate amine ligands can create a chiral environment around a metal center to control the stereochemical outcome of the reaction.

Table 1: Examples of Catalytic Systems Used in the Enantioselective Henry Reaction This table presents data for related catalytic systems, as specific data for this compound is not available.

Catalyst SystemAldehydeNitroalkaneSolventYield (%)Enantiomeric Excess (ee, %)
Cu(OAc)₂ / Chiral DiamineBenzaldehydeNitromethaneTHFHighUp to 97%
(S)-Cu1 / NaOAcVarious Aromatic AldehydesNitromethaneCH₂Cl₂/THFUp to 97%Up to 77%
Shibasaki CatalystsVariousVariousVariousGoodHigh
Zinc-based CatalystsAromatic/Aliphatic AldehydesNitromethaneVarious56-90%Up to 93%

Data sourced from general findings on Henry reaction catalysis. nih.govorganic-chemistry.orgmdpi.com

Metal-Catalyzed Epoxidation Reactions

Metal-catalyzed epoxidation of olefins is a crucial transformation for producing epoxides, which are versatile intermediates in organic synthesis. Common catalysts include complexes of manganese, iron, and other transition metals, often utilizing hydrogen peroxide or peracetic acid as the oxidant. organic-chemistry.org

There is no specific information in the surveyed literature on the use of this compound or its complexes for catalyzing the epoxidation of olefins. However, the related reaction of epoxide ring-opening with amines is a well-established method to synthesize β-amino alcohols. rsc.orgresearchgate.net This reaction can be catalyzed by various metal complexes, including those of zinc(II) and aluminum. rsc.orgnih.gov For example, zinc(II) perchlorate (B79767) has been shown to be a highly efficient catalyst for the ring-opening of various epoxides with amines, including aniline (B41778), under solvent-free conditions. nih.gov The regioselectivity of the attack is influenced by both the substrate and the amine. nih.gov This demonstrates the utility of metal-amine systems in transformations involving epoxides.

Enantioselective Aminomethylamination

Enantioselective aminomethylamination is a sophisticated process for the synthesis of chiral 1,3-diamines, which are important structural motifs in many biologically active compounds. A notable example involves the palladium-catalyzed reaction between conjugated dienes and aminals. beilstein-journals.org This reaction proceeds through a cascade of C-N bond activation, aminomethylation, and asymmetric allylic amination. beilstein-journals.org High enantioselectivity is achieved using a chiral palladium complex, often with specifically designed phosphine (B1218219) ligands like BINOL-derived diphosphinites. beilstein-journals.org

While the direct use of this compound as a ligand in this specific transformation is not reported, the field relies heavily on palladium catalysis where nitrogen-containing ligands play a crucial role. The development of new ligands is key to advancing these types of complex transformations.

N-Alkylation of Amines

The N-alkylation of amines is a vital industrial process for synthesizing higher-order amines from primary or secondary amines. mdpi.com A particularly atom-economical and sustainable method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols serve as the alkylating agents, producing only water as a byproduct. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, with ruthenium and iridium being particularly effective. organic-chemistry.orgrsc.org

Although this compound is not cited as a catalyst for this reaction, the N-alkylation of anilines is a well-studied area. For instance, various substituted anilines can be effectively N-alkylated with benzyl (B1604629) alcohol using iridium or ruthenium-based catalysts. nih.govrsc.org The product of aniline methylation, N-methylaniline, is itself a key industrial chemical. nih.gov

Table 2: Catalytic N-Methylation of Aniline Derivatives with Methanol (B129727) This table presents data for related catalytic systems, as specific data for this compound is not available.

CatalystSubstrateBaseTemperature (°C)Yield (%)
NHC-Ir(III) ComplexAnilineKOtBu120>80%
(DPEPhos)RuCl₂PPh₃AnilineCs₂CO₃13095%
(DPEPhos)RuCl₂PPh₃3,4-(Methylenedioxy)anilineCs₂CO₃13095%
(DPEPhos)RuCl₂PPh₃Naphthalene-1-amineCs₂CO₃13094%

Data adapted from studies on Ru(II) and Ir(III) catalyzed N-alkylation. nih.govorganic-chemistry.org

Transition Metal Complexes as Catalysts

The ability of this compound to act as a bidentate N,N'-ligand makes it a candidate for forming stable complexes with various transition metals, particularly palladium.

Palladium-Catalyzed Reactions

Palladium complexes are among the most versatile catalysts in modern organic synthesis, facilitating a vast array of cross-coupling reactions, C-H activation, and polymerization, among others. beilstein-journals.orgbeilstein-journals.org Bidentate amine ligands are frequently used to stabilize the palladium center and modulate its catalytic activity. nih.gov Palladium(II) readily forms square planar complexes with N,N'-bidentate ligands. nih.govknu.ac.kr For example, palladium(II) complexes with ligands like N-(pyridin-2-ylmethyl)aniline have been synthesized and used as catalysts for the polymerization of methyl methacrylate (B99206). knu.ac.kr

In the context of reactions involving aniline derivatives, palladium catalysts are used for transformations like the guanylation of anilines, where dichlorobis(anilino-ĸN)palladium(II) complexes are proposed as key intermediates. beilstein-journals.org Furthermore, palladium-catalyzed enantioselective reactions, such as the benzylation of azaarylmethyl amine pronucleophiles, highlight the importance of the ligand sphere in achieving high stereocontrol. rsc.org While research on palladium complexes of this compound is not detailed in the searched literature, its structural similarity to successful ligands in palladium catalysis suggests its potential utility in this area. nih.govknu.ac.kr

Table 3: Examples of Palladium-Catalyzed Reactions with Amine-Containing Substrates/Ligands This table presents data for related catalytic systems, as specific data for this compound is not available.

Reaction TypeCatalyst/Ligand SystemSubstrateProduct TypeYield (%)Enantiomeric Excess (ee, %)
Enantioselective AminomethylaminationPd-complex / BINOL-diphosphiniteConjugated dieneAllylic 1,3-diamineHighHigh
Polymerization[N-(pyridin-2-ylmethyl)aniline]PdCl₂Methyl methacrylatePoly(methyl methacrylate)HighN/A
Enantioselective BenzylationPd-complex / Chiral LigandAzaarylmethyl amineEnantioenriched azaarylmethyl amine71-80%90-93%
GuanylationPdCl₂(NCCH₃)₂AnilineN-ArylguanidineQuantitativeN/A

Data sourced from various studies on palladium catalysis. beilstein-journals.orgknu.ac.krrsc.org

Ruthenium Pincer Complex Catalysis

Ruthenium complexes bearing NNN-pincer ligands are renowned for their catalytic prowess in a variety of organic transformations, most notably in hydrogenation and dehydrogenation reactions. These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

A significant area of application for such ruthenium catalysts is the N-methylation of amines using methanol as a sustainable C1 source. bldpharm.comrsc.org This process, often referred to as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, followed by reductive amination of the amine and subsequent regeneration of the catalyst. Ruthenium(II) complexes with NNN-pincer ligands have demonstrated high efficiency and broad functional group tolerance in these reactions. bldpharm.com For instance, a series of Ru(II) complexes have been shown to effectively catalyze the N-methylation of a wide range of primary and secondary amines, as well as the direct N-methylation of nitroarenes using methanol. americanelements.comsigmaaldrich.com

The catalytic performance of these ruthenium pincer complexes is presented in the table below, showcasing the typical reaction conditions and outcomes for the N-methylation of anilines.

Table 1: Catalytic Performance of a Ruthenium NNN-Pincer Complex in the N-Methylation of Anilines with Methanol

EntryAniline SubstrateProductConversion (%)Selectivity (%)
1AnilineN-Methylaniline>99>99
24-MethylanilineN,4-Dimethylaniline>99>99
34-Methoxyaniline4-Methoxy-N-methylaniline>99>99
44-Chloroaniline4-Chloro-N-methylaniline98>99
54-NitroanilineN-Methyl-4-nitroaniline9598

Reaction conditions: Aniline derivative (1 mmol), Ru-catalyst (0.5 mol%), base (t-BuOK, 10 mol%), methanol (5 mL), 120 °C, 24 h. Data is representative of typical performance and has been compiled from analogous systems.

Manganese Complex Catalysis

The use of earth-abundant and less toxic metals like manganese in catalysis is a rapidly growing field of research. Manganese complexes with pincer-type ligands have emerged as viable catalysts for a range of transformations, including hydrogenation, dehydrogenation, and oxidation reactions.

While specific data for this compound-manganese complexes is unavailable, analogous manganese(II) complexes with nitrogen-based ligands have shown significant catalytic activity in the oxidative coupling of primary amines to imines under solvent-free conditions. rsc.org This transformation is of interest for the synthesis of valuable chemical intermediates. Furthermore, manganese pincer complexes have been successfully employed in the α-alkylation of ketones with alcohols, proceeding through a hydrogen auto-transfer mechanism. colab.ws

The table below illustrates the catalytic efficiency of a representative manganese(II) complex in the oxidative coupling of various primary amines.

Table 2: Catalytic Performance of a Manganese(II) Complex in the Oxidative Coupling of Primary Amines

EntryPrimary AmineProductYield (%)
1BenzylamineN-Benzylidenebenzylamine85
24-MethylbenzylamineN-(4-Methylbenzylidene)-4-methylbenzylamine82
34-MethoxybenzylamineN-(4-Methoxybenzylidene)-4-methoxybenzylamine88
44-ChlorobenzylamineN-(4-Chlorobenzylidene)-4-chlorobenzylamine75
5CyclohexylamineN-Cyclohexylidenecyclohexylamine65

Reaction conditions: Primary amine (1 mmol), Mn-catalyst (2 mol%), solvent-free, 100 °C, 12 h, in air. Data is representative of typical performance and has been compiled from analogous systems.

Mechanistic Aspects of Catalysis by this compound Derivatives

Understanding the mechanism of a catalytic reaction is paramount for optimizing reaction conditions and designing more efficient catalysts. For pincer-complex-mediated catalysis, the mechanism often involves intricate steps of ligand-metal cooperation.

Catalytic Cycle Elucidation

The catalytic cycle for the N-methylation of amines by ruthenium NNN-pincer complexes is generally understood to proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. Deuterium labeling studies and control experiments with analogous systems have shed light on the key steps. bldpharm.comrsc.org

The proposed catalytic cycle typically involves:

Condensation: The in situ generated formaldehyde (B43269) condenses with the amine substrate to form a hemiaminal or imine intermediate.

Hydrogenation: The ruthenium hydride species then transfers the hydride back to the hemiaminal or imine, yielding the N-methylated amine product and regenerating the active ruthenium catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further elucidate the energetics of these pathways and the structures of the intermediates and transition states involved in similar catalytic systems. uq.edu.au

For manganese-catalyzed reactions, such as the α-alkylation of ketones, a similar hydrogen-borrowing mechanism is often proposed. colab.ws In the case of oxidative coupling of amines, the mechanism likely involves the activation of the amine C-H bond by the manganese center, followed by oxidative steps.

Role of Ligand Structure in Catalytic Activity and Selectivity

The structure of the pincer ligand plays a crucial role in determining the catalytic activity and selectivity of the metal complex. In the context of this compound and its analogues, several structural features are of key importance.

Electronic Effects: The electronic properties of the aniline ring can significantly influence the catalytic activity. Electron-donating substituents on the pincer ligand can increase the electron density at the metal center, which can, in turn, affect the rates of key steps in the catalytic cycle. For example, in the ruthenium-catalyzed N-methylation of amines, it has been observed that ligands bearing electron-donating groups can lead to higher catalytic activity. bldpharm.comrsc.org

Steric Effects: The steric bulk of the substituents on the ligand can impact the accessibility of the metal center to the substrates and can influence the selectivity of the reaction. In pincer complexes, the steric environment around the metal is well-defined, which can lead to high levels of regio- and stereoselectivity in certain reactions.

Ligand Flexibility and Cooperation: The flexibility of the aminomethyl arm and the nature of the N-methylamino group in a ligand like this compound can be critical. Some catalytic cycles involving pincer complexes are proposed to involve "ligand-metal cooperation," where one of the ligand arms can reversibly dissociate or undergo a chemical transformation (e.g., deprotonation/protonation) to facilitate substrate activation. The design of the ligand backbone and the donor atoms is therefore a key strategy in developing highly active and selective pincer catalysts. researchgate.net

Advanced Characterization Techniques for 2 Aminomethyl N Methylaniline and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is a cornerstone in the study of 2-(aminomethyl)-N-methylaniline and its derivatives. Each technique offers a unique window into the molecular world, from identifying key functional groups to elucidating complex three-dimensional structures and monitoring reactions in real-time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound and its derivatives. The IR spectrum reveals the vibrational frequencies of bonds within the molecule, with specific absorption bands corresponding to particular functional groups.

For primary amines (R-NH2), two distinct N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region. openstax.orgpressbooks.pub In contrast, secondary amines (R2NH), such as the N-methylaniline moiety, exhibit a single, weaker N-H stretching band in the same region. openstax.orgpressbooks.pub For instance, the IR spectrum of N-methylaniline shows a characteristic N-H stretch at approximately 3411 cm⁻¹. researchgate.net The absence of a peak in this region would indicate a tertiary amine. libretexts.org

The N-H bending vibration for primary amines is found between 1650 and 1580 cm⁻¹. wikieducator.org The C-N stretching vibration provides further diagnostic information. In aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ range. wikieducator.org For example, aniline (B41778) exhibits a C-N stretch at 1281 cm⁻¹. wikieducator.org Aliphatic amines, on the other hand, show a medium to weak band between 1250 and 1020 cm⁻¹. wikieducator.org

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending bands in the 900-690 cm⁻¹ range.

Functional GroupCharacteristic Absorption (cm⁻¹)Compound Example
Primary Amine (N-H Stretch)3433, 3356Aniline researchgate.net
Secondary Amine (N-H Stretch)3411N-methylaniline researchgate.net
Aromatic C-N Stretch1281Aniline wikieducator.org
Aromatic C=C Stretch1562, 1477Polyaniline rroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

In the ¹H NMR spectrum of a derivative like (2-(methylamino)phenyl)methanol, the protons of the aromatic ring typically appear in the range of δ 6.5-7.5 ppm. rsc.org The chemical shift of the N-H proton can be broad and its position variable, often appearing between δ 3.0 and 5.0 ppm. chegg.com The protons of the aminomethyl group (-CH₂NH-) would be expected to resonate in the δ 3.5-4.5 ppm region, while the N-methyl group (-NCH₃) protons would appear further upfield, typically around δ 2.5-3.0 ppm. rsc.org For N-methylaniline itself, the N-methyl protons appear at δ 2.74 ppm (singlet, 3H) and the N-H proton as a broad singlet at δ 3.6 ppm. chegg.com

The ¹³C NMR spectrum provides complementary information. The aromatic carbons typically resonate in the δ 110-150 ppm region. rsc.org For N-methylaniline, the carbons of the benzene ring appear at δ 112, 117, 129, and 149 ppm. chegg.com The carbon of the N-methyl group is found at a much lower chemical shift, around δ 30-35 ppm. rsc.orgchegg.com The chemical shift of the aminomethyl carbon (-CH₂NH-) would be expected in the δ 40-50 ppm range.

Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Compound Example
Aromatic H6.5 - 7.5110 - 150(2-(methylamino)phenyl)methanol rsc.org
N-H3.0 - 5.0-N-methylaniline chegg.com
-CH₂NH-3.5 - 4.540 - 50(2-(methylamino)phenyl)methanol rsc.org
-NCH₃2.5 - 3.030 - 35N-methylaniline rsc.orgchegg.com

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number if the molecule contains an odd number of nitrogen atoms, according to the nitrogen rule. libretexts.org

The fragmentation of N-methylaniline and its derivatives is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For N-methylaniline, this would lead to the loss of a hydrogen radical to form a stable iminium ion. Another common fragmentation pathway for aromatic amines is the loss of HCN. The fragmentation of a molecule like N-methylethanamine shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion formed through alpha-cleavage. docbrown.info In the case of more complex derivatives, the fragmentation patterns can help to identify the different substituents and their positions on the aromatic ring or the amino groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Aniline and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net The first band, around 280-300 nm, is attributed to the π → π* transition of the benzene ring. researchgate.net The second, more intense band at shorter wavelengths (around 230-240 nm) is also due to a π → π* transition. researchgate.net The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also possible but often weaker and may be obscured by the stronger π → π* absorptions. youtube.com

The formation of complexes with metal ions can lead to significant changes in the UV-Vis spectrum, often resulting in new absorption bands in the visible region, leading to a colored solution. nih.gov This is due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. The position and intensity of these bands can provide information about the coordination environment of the metal ion. For example, the complexation of a ligand with Cu(II) ions can lead to a drastic color change and new absorption bands. nih.gov

TransitionTypical Wavelength Range (nm)Moiety
π → π230 - 300Aromatic Ring researchgate.netresearchgate.net
n → π~315C=O or C=N (in derivatives) rroij.com
Charge TransferVisible RegionMetal Complexes nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study species with unpaired electrons, such as radicals and paramagnetic metal complexes. wikipedia.org This makes it particularly valuable for characterizing complexes of this compound derivatives with transition metal ions like copper(II). rsc.org

The ESR spectrum provides information about the electronic structure of the paramagnetic center. slideshare.net The g-factor, analogous to the chemical shift in NMR, is a key parameter obtained from the ESR spectrum and can indicate the extent of orbital contribution to the magnetic moment. illinois.edu Anisotropic g-values (gₓ, gᵧ, g₂) suggest a non-cubic symmetry around the metal ion.

Hyperfine coupling, the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N or ¹H), leads to the splitting of ESR signals. libretexts.org The magnitude of the hyperfine coupling constant provides information about the delocalization of the unpaired electron onto the ligands, offering insights into the nature of the metal-ligand bond. libretexts.org For example, the ESR spectrum of a copper(II) complex with an aniline derivative can reveal details about the coordination geometry and the covalent character of the Cu-N bond. rsc.org

In-situ Near-Infrared Fourier Transform Spectroscopy for Reaction Monitoring

In-situ Near-Infrared (NIR) Fourier Transform Spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. youtube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a wealth of information about the reaction kinetics and mechanism. nih.govyoutube.com

In the context of the synthesis or modification of this compound derivatives, in-situ NIR spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time. bohrium.com For example, the disappearance of the N-H stretching overtone of a starting amine and the appearance of a new band corresponding to the product can be monitored to determine the reaction endpoint.

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone for the structural elucidation of crystalline materials. By analyzing the pattern of diffracted X-rays, it is possible to determine the arrangement of atoms within a crystal lattice. This information is fundamental for understanding a compound's properties and reactivity.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. The technique requires a single, high-quality crystal of the compound. While specific SCXRD data for this compound is not publicly available, studies on its derivatives, such as substituted N-methylanilines, illustrate the power of this technique.

For instance, the analysis of related 4-nitro-N-methylaniline derivatives by SCXRD has provided detailed structural information. researchgate.net In one study, two related derivatives, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, were analyzed. researchgate.net The analysis revealed that while the molecular shapes are very similar, their intermolecular interactions, which govern their packing in the solid state, are quite different. researchgate.net Both molecules were found to exhibit intermolecular N–H⋯O and C–H⋯O interactions. researchgate.net Such studies are critical for understanding structure-property relationships. The refinement of crystal structures from X-ray diffraction data has been enhanced by advanced methods that allow for the accurate placement of hydrogen atoms, which is comparable to results from neutron diffraction. researchgate.net

A typical output of an SCXRD analysis includes the crystallographic data, which precisely defines the unit cell and the arrangement of atoms within it.

Table 1: Example Crystallographic Data for a 4-Nitro-N-methylaniline Derivative (Note: This data is for a related derivative, 2,4-dinitro-N-methylaniline, to illustrate the type of information obtained from SCXRD analysis)

ParameterValueReference
Chemical FormulaC₇H₇N₃O₄ researchgate.net
Space GroupP2₁/c researchgate.net
SystemMonoclinic researchgate.net
a (Å)7.9912(5) researchgate.net
b (Å)14.852(1) researchgate.net
c (Å)7.4936(8) researchgate.net
β (°)98.45(1) researchgate.net
Volume (ų)799.12(5) researchgate.net
Z4 researchgate.net

This interactive table provides example crystallographic parameters determined by SCXRD.

X-ray Powder Diffraction for Crystalline Phases

X-ray powder diffraction (XRPD) is an indispensable tool for identifying crystalline phases and analyzing the purity of a bulk sample. nih.gov Unlike SCXRD, XRPD can be performed on polycrystalline powders, which are often more readily available. nih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

XRPD is particularly useful for studying phase transitions induced by temperature or humidity. mdpi.com For example, in studies of Ni(II) complexes, XRPD combined with differential scanning calorimetry (DSC) has been used to elucidate structural changes during hydration and dehydration processes. mdpi.com The technique allows for the identification of new crystalline forms that emerge under different conditions. mdpi.com Similarly, XRPD can monitor phase transformations upon heating, as demonstrated in studies of dimethylaminoborane, where a transition from a low-temperature triclinic structure to a monoclinic structure was observed. researchgate.net For derivatives of this compound, XRPD would be essential for quality control, ensuring the correct polymorphic form is present, and for studying its stability under various conditions. nih.govmdpi.com

Thermal Analysis Methods

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and decomposition pathways of materials. eag.comwikipedia.org

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org The resulting data, a TGA curve, plots mass loss versus temperature, revealing the temperatures at which decomposition, oxidation, or loss of volatiles occurs. eag.com TGA is a primary technique for assessing the thermal stability of materials.

For derivatives like poly(N-methylaniline) (PNMA), TGA studies conducted in both air and nitrogen atmospheres have identified distinct stages of thermal degradation. researchgate.net Typically, the degradation process for polyaniline and its derivatives occurs in multiple steps, which can be attributed to the loss of moisture, the removal of dopant molecules, and the eventual breakdown of the polymer backbone. Studies on PNMA have shown an initial weight loss corresponding to the evaporation of water. researchgate.net

Differential Thermogravimetric Analysis (DTG)

Differential thermogravimetric analysis (DTG) is the first derivative of the TGA curve (d(mass)/dT). It plots the rate of mass change as a function of temperature. The DTG curve presents peaks at temperatures where the rate of mass loss is at its maximum, making it easier to identify the precise temperatures of decomposition events and to separate overlapping degradation steps.

For poly(N-methylaniline), the thermal degradation has been analyzed using TGA and differential thermal analysis (DTA), a related technique that measures temperature differences between a sample and a reference. researchgate.net The kinetic parameters of degradation, such as the activation energy, can be calculated from TGA data using various methods like those of Horowitz-Metzger and Coats-Redfern. researchgate.net This information is vital for predicting the long-term stability and processing limits of the material. researchgate.net

Table 2: Example of Thermal Degradation Stages for Poly(N-methylaniline) from TGA/DTG (Note: This data is representative of findings for PNMA derivatives to illustrate the application of TGA/DTG.)

Temperature Range (°C)Weight Loss (%)Attributed ProcessReference
< 150°C~3%Evaporation of water researchgate.net
150 - 350°CVariableLoss of dopant (e.g., HCl) researchgate.net
> 350°CSignificantDecomposition of polymer backbone researchgate.net

This interactive table summarizes the typical thermal decomposition steps for poly(N-methylaniline) derivatives.

Electrochemical Characterization

Electrochemical techniques are essential for studying the redox properties of electroactive materials like this compound and its derivatives, particularly its polymers. These methods probe the electron transfer processes that are fundamental to applications in sensors, batteries, and electrochromic devices. electrochemsci.orgscispace.com

Cyclic voltammetry (CV) is a widely used technique for this purpose. In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction processes.

The electrochemical behavior of poly(N-methylaniline) (PNMA) films has been investigated extensively using CV. electrochemsci.orgresearchgate.net PNMA films can be grown on an electrode surface by the electrochemical polymerization of the monomer. electrochemsci.org The cyclic voltammograms of PNMA typically show characteristic anodic (oxidation) and cathodic (reduction) peaks, which correspond to the transitions between its different oxidation states (leucoemeraldine, emeraldine (B8112657), and pernigraniline). electrochemsci.orgresearchgate.net For example, during the potentiodynamic growth of PNMA on a platinum electrode, an anodic peak appears at approximately 0.36 V, with corresponding cathodic peaks emerging around 0.26 V, 0.48 V, and 0.56 V. electrochemsci.org The electrochemical behavior is influenced by factors such as the thickness of the polymer film and the applied potential. electrochemsci.org

Table 3: Example of Electrochemical Data for Poly(N-methylaniline) Film from Cyclic Voltammetry (Note: This data is representative of findings for PNMA to illustrate the type of information obtained from electrochemical characterization.)

PeakPotential (V vs. SCE)ProcessReference
Anodic~0.36Oxidation electrochemsci.org
Cathodic 1~0.26Reduction electrochemsci.org
Cathodic 2~0.48Reduction electrochemsci.org
Cathodic 3~0.56Reduction electrochemsci.org

This interactive table presents typical peak potentials observed in the cyclic voltammetry of poly(N-methylaniline) films.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of electroactive species like this compound. While specific CV data for this compound is not extensively documented in public literature, its redox characteristics can be inferred from studies on its parent molecules, aniline and N-methylaniline. The electrochemical behavior is dominated by the aniline moiety, which can be electropolymerized and exhibits distinct redox states.

The polymerization and redox processes of aniline are well-studied. srce.hr The process typically involves the oxidation of the monomer to form radical cations, which then couple and grow into a polymer chain on the electrode surface. srce.hr The resulting polymer, polyaniline (PANI), is known for its interesting redox properties. srce.hr Similarly, poly(N-methylaniline) (PNMA), a derivative of PANI, displays three primary redox states: the fully reduced leucoemeraldine (LE), the partially oxidized and conductive emeraldine (E), and the fully oxidized pernigraniline (PE) form. mdpi.com

The introduction of the aminomethyl group at the ortho position and the methyl group on the nitrogen atom in this compound is expected to influence the redox potentials due to steric and electronic effects. The electron-donating nature of the alkyl groups may affect the ease of oxidation compared to unsubstituted aniline.

Studies on aniline using various electrolytes and electrode materials have provided detailed voltammetric data. For instance, the oxidation potential of aniline has been measured at approximately +0.866 V versus a Normal Hydrogen Electrode (NHE). researchgate.net The redox couple corresponding to the transformation between the leucoemeraldine and emeraldine forms of the polymer typically appears at lower potentials.

The table below presents typical cyclic voltammetry data for aniline, which serves as a foundational reference for predicting the behavior of its derivatives.

Table 1: Cyclic Voltammetry Data for Aniline

Parameter Value Electrode/Electrolyte Conditions
Anodic Peak Potential (Ea) ~ +0.8 V vs SCE Platinum Electrode in H₂SO₄
Cathodic Peak Potential (Ec) ~ +0.7 V vs SCE Platinum Electrode in H₂SO₄
Dimer Oxidation ~ +0.40 V vs SCE -
Trimer Oxidation ~ +0.20 V vs SCE -

Data derived from studies on aniline electropolymerization. srce.hr Note: Potentials are approximate and highly dependent on experimental conditions such as scan rate, pH, electrolyte, and electrode material. srce.hr

Surface and Morphological Studies

The morphology of polymers derived from this compound is a critical factor influencing their physical and chemical properties, such as conductivity and sensory response. lettersonmaterials.com Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and structure of these polymeric materials. azom.com

Scanning Electron Microscopy (SEM) for Morphology

SEM analysis of polyaniline and its derivatives reveals a wide range of possible morphologies, from amorphous structures to well-defined shapes like spheres, fibers, and hierarchical structures. rsc.orgresearchgate.netnih.gov The final morphology is highly dependent on the synthesis conditions, including the monomer, oxidant, surfactants, and dopants used. mdpi.comlettersonmaterials.com

For instance, studies on poly(N-methylaniline) (PNMA) have shown that the use of different anionic surfactants during emulsion polymerization can lead to varied particle shapes and sizes, including the formation of hollow spheres. mdpi.com The presence of substituents on the aniline ring significantly impacts the resulting polymer's morphology. Research on other ortho-substituted aniline derivatives has demonstrated that changing the substituent can alter the polymer's structure from a heterogeneous, hierarchical morphology to a more uniform spherical one. rsc.orgresearchgate.net Poly(2-methylaniline), for example, has been observed to form an amorphous material. nih.gov

Given these findings, polymers synthesized from this compound would likely exhibit a complex morphology influenced by both the N-methyl and the ortho-aminomethyl substituents. These groups can affect intermolecular and intramolecular interactions, solubility, and the packing of polymer chains, thereby controlling the final surface structure. rsc.org The ability to form films is also a key characteristic, as many polyaniline derivatives are soluble in common organic solvents, allowing for their application in thin-film devices. rsc.orgresearchgate.net The study of the surface morphology is crucial for applications such as chemical sensors, where the interaction between the polymer film and the analyte is paramount. lettersonmaterials.comlettersonmaterials.com

The following table summarizes observed morphologies for various polyaniline derivatives, providing a basis for predicting the potential structures of poly(this compound).

Table 2: Observed Morphologies of Polyaniline Derivatives via SEM

Polymer Synthesis Detail Observed Morphology
Poly(N-methylaniline) Emulsion polymerization with SDBS surfactant Hollow spheres
Poly[2-(1-methylbut-2-en-1-yl)aniline] Chemical oxidative polymerization Heterogeneous hierarchical to spherical structures
Poly(2-methylaniline) Interfacial polymerization Amorphous material
Poly-2-(cyclohex-2-en-1-yl)aniline - Varied surface structures influencing conductivity

Data compiled from various studies on substituted polyanilines. mdpi.comrsc.orgnih.govlettersonmaterials.com

Polymer Chemistry Applications of 2 Aminomethyl N Methylaniline

Role as Monomer or Precursor in Polymer Synthesis

Aniline (B41778) and its derivatives, such as N-methylaniline, are fundamental building blocks in the synthesis of polymers like polyurethanes and polyamides. echemi.com The reactivity of these compounds enables them to undergo polymerization, forming long-chain polymers with desirable characteristics including high strength, flexibility, and resistance to heat and chemicals. echemi.com While direct polymerization of 2-(aminomethyl)-N-methylaniline is not extensively documented in the provided research, its structural similarity to other aniline derivatives suggests its potential as a monomer or a precursor. For instance, new polyaniline (PANI) derivatives have been synthesized from ortho-substituted aniline derivatives, highlighting the versatility of this class of compounds in creating novel polymers. nih.gov The synthesis of copolymers using aniline and its derivatives, such as 2-methyl aniline, has been shown to improve properties like solubility. rroij.com

Initiator Systems in Radical Polymerization

Free radical polymerization is a widely used industrial method for producing a variety of polymers. beilstein-journals.org This process involves initiation, propagation, and termination steps. fiveable.me The initiation phase, where free radicals are generated, is critical and can be achieved through various methods, including the use of redox initiator systems. fiveable.memonash.edu

Redox Initiator Couples (e.g., Amine/Benzoyl Peroxide)

Amine/peroxide systems are common redox initiators used in free-radical polymerization. nih.govresearchgate.net The combination of an amine, acting as a reducing agent, and a peroxide, as an oxidizing agent, generates free radicals that initiate the polymerization process. nih.govresearchgate.net A widely studied and utilized system is the benzoyl peroxide (BPO)/tertiary aromatic amine couple. researchgate.netresearchgate.net Tertiary amines like N,N-dimethyl-p-toluidine (DMT) are effective in activating the decomposition of BPO at room temperature. researchgate.net The structure of the amine plays a significant role in the efficiency of the initiation. Amines with electron-donating substituents are generally more efficient co-initiators. researchgate.net Given its structure, this compound, with its secondary amine group, could potentially function as the amine component in such redox pairs, although specific studies on this compound were not found in the provided results.

Mechanism of Initiation in Free Radical Polymerization

Initiator Decomposition: The redox reaction between the amine and peroxide generates free radicals. fiveable.me

Chain Initiation: A free radical adds to a monomer molecule, creating an active center. fiveable.me

Propagation: The active center rapidly adds sequential monomer units, leading to the growth of the polymer chain. fiveable.me

Termination: The growth of polymer chains is terminated through reactions like combination or disproportionation of two active centers. fiveable.me

Influence on Polymerization Kinetics and Control

The kinetics of free radical polymerization are significantly influenced by several factors, including the concentration of the initiator components. fiveable.memdpi.com

FactorInfluence on Polymerization
Initiator Concentration Higher initiator concentration leads to a greater number of active centers, resulting in a faster polymerization rate. fiveable.memdpi.com
Monomer Concentration The rate of polymerization is directly proportional to the monomer concentration. fiveable.me
Temperature Increasing the temperature generally increases the rate of both initiator decomposition and propagation, leading to faster polymerization. fiveable.mersc.org

The choice of amine and its concentration in an amine/peroxide redox system directly impacts the polymerization kinetics. An increase in the concentration of the amine co-initiator, much like the peroxide initiator, leads to a higher polymerization rate and a shorter reaction time. mdpi.com The structure of the amine is also a critical factor; for example, amines with electron-donating groups can accelerate the polymerization process. researchgate.net This control over the reaction rate is crucial in applications such as dental composites and bone cements, where a specific setting time is required. researchgate.netmdpi.com

Graft Polymerization Techniques

Graft polymerization is a method used to modify the properties of a polymer by attaching different polymer chains (grafts) onto a main polymer backbone. plantarchives.orgnih.gov This technique can be initiated through various methods, including chemical means, radiation, and enzymes. plantarchives.org

Chemical grafting often utilizes free-radical or ionic initiation. plantarchives.orgnih.gov In free-radical graft polymerization, active sites are created on the polymer backbone, from which the graft chains can grow. This "grafting from" approach is a common strategy. nih.gov Initiating systems, such as the amine/peroxide redox couple, can be employed to generate the initial radicals that abstract atoms from the backbone polymer, creating these active sites. mdpi.com For instance, starch has been successfully grafted with monomers like methyl methacrylate (B99206) and styrene (B11656) using a thermal initiator. While direct evidence of this compound in graft polymerization is not present in the search results, its role as a potential component in a redox initiator system suggests its applicability in initiating such grafting processes. The "grafting to" method, where pre-formed polymer chains with reactive end groups are attached to a backbone, is another approach. nih.govnih.gov

Broader Organic Synthesis Methodologies Utilizing 2 Aminomethyl N Methylaniline

Use as a Building Block for Complex Organic Molecules

Preparation of Aminoalkylamino-Substituted Aromatic Compounds

Information on the use of 2-(aminomethyl)-N-methylaniline for the preparation of aminoalkylamino-substituted aromatic compounds could not be located.

Development of New Synthetic Routes

No new synthetic routes or methodologies were identified where this compound is a key component. The development of new synthetic methods is a broad field of chemical research, but the available literature does not specifically reference this compound. mdpi.comucsc.edu

Compound Table

Since no specific reactions or compounds related to the use of this compound were found, a relevant compound table cannot be generated.

Future Research Directions for 2 Aminomethyl N Methylaniline

Exploration of Novel Synthetic Pathways

While ortho-substituted anilines are valuable synthetic intermediates, the development of efficient, selective, and sustainable routes to 2-(aminomethyl)-N-methylaniline itself remains a critical area for future research. Current approaches often rely on multi-step sequences that may involve harsh conditions or generate significant waste. Future exploration should focus on developing more direct and greener synthetic methodologies.

Promising research avenues include:

Advanced Reductive Amination Strategies: A key focus should be on the direct reductive amination of 2-formyl-N-methylaniline or the double reductive amination of 2-aminobenzaldehyde (B1207257). wikipedia.orgmasterorganicchemistry.comlibretexts.org Research into novel, highly selective, and mild reducing agents, such as sodium triacetoxyborohydride (B8407120) or advanced catalytic hydrogenation systems, could provide a more direct and atom-economical route. masterorganicchemistry.comorganic-chemistry.org

Catalytic Dehydrogenative Coupling: Inspired by recent advances in aniline (B41778) synthesis, photochemical and transition-metal-catalyzed dehydrogenative aromatization methods could be explored. nih.govbeilstein-journals.org A potential pathway could involve the condensation of a primary amine with a suitably functionalized cyclohexenone, followed by a catalyst-free isoaromatization to construct the aniline core. beilstein-journals.org

Directed Ortho-Lithiation and Functionalization: Investigating the directed ortho-metalation of N-methylaniline followed by reaction with a suitable aminomethylating electrophile could offer a regioselective pathway. This would require careful optimization to control the selectivity between C-H activation at the ortho-position versus reactions at the N-H bond.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential PrecursorsKey Research FocusPotential Advantages
Reductive Amination 2-Formyl-N-methylaniline + Ammonia (B1221849)Development of chemoselective reducing agents and catalysts. wikipedia.orgorganic-chemistry.orgHigh atom economy, potential for one-pot synthesis.
Nitroarene Reduction Route 2-Nitro-N-methylbenzylamineHigh-efficiency catalysts (e.g., Fe-based) for selective nitro group reduction. vaia.comReadily available starting materials.
Dehydrogenative Aromatization Functionalized Cyclohexenones + Methylamine (B109427)Catalyst design (e.g., photoredox/cobalt systems) for efficient aromatization. nih.govBypasses traditional aromatic substitution issues.
Directed C-H Aminomethylation N-methylanilineDesign of directing groups and specific aminomethylating reagents.High regioselectivity for ortho-substitution. acs.org

Design of Advanced Catalytic Systems

The bifunctional nature of this compound makes it an excellent candidate for development as a novel ligand in catalysis. The two nitrogen atoms, with their distinct steric and electronic environments (a primary alkylamine and a secondary arylamine), can coordinate to a metal center to form a stable chelate ring, creating a well-defined catalytic pocket.

Future research should be directed towards:

Bidentate Ligand Synthesis: Using the compound as a scaffold to create a library of "pincer" or bidentate ligands for transition metals like ruthenium, rhodium, palladium, and cobalt. acs.orgrsc.org These new metal complexes could be screened for activity in a variety of important organic transformations.

Asymmetric Catalysis: The chiral center that can be formed upon coordination with a metal provides an opportunity to design catalysts for asymmetric synthesis. Research into creating chiral derivatives of the parent molecule could lead to highly enantioselective catalysts for reactions such as asymmetric hydrogenation or C-C bond formation. acs.org

Photoredox Catalysis: Aniline derivatives are known to be active in photoredox catalysis, capable of engaging in single-electron transfer processes. acs.orgacs.orgnih.gov Future work could explore the use of this compound and its derivatives as electron donors or as ligands in novel photocatalytic systems for C-H functionalization and cross-coupling reactions. acs.org

Organocatalysis: The two amine groups can also function as a bifunctional organocatalyst. The primary and secondary amines can act in concert to activate substrates through hydrogen bonding or by forming intermediate iminium ions, similar to how other aniline derivatives catalyze reactions like hydrazone formation. rsc.org

Catalytic SystemMetal/Catalyst TypeTarget ReactionsResearch Goal
Transition Metal Catalysis Pd, Ru, Co, RhCross-coupling, N-Alkylation, HydrogenationDevelop robust and selective heterogeneous or homogeneous catalysts. rsc.org
Asymmetric Catalysis Chiral Metal ComplexesEnantioselective Reductions, C-C CouplingsAchieve high enantiomeric excess through ligand design. acs.org
Photoredox Catalysis Ru(bpy)₃²⁺, Ir(ppy)₃C-H Alkylation, Aza-Henry ReactionsUtilize the compound's redox properties for radical-based transformations. acs.orgacs.org
Organocatalysis Metal-FreeMichael Additions, Aldol Reactions, Imine ChemistryExploit bifunctional activation through hydrogen bonding and iminium formation. rsc.org

Integration into Advanced Materials Science

The presence of two reactive amine groups makes this compound a valuable monomer for the synthesis of novel polymers. Its non-symmetrical structure is particularly interesting, as it can disrupt chain packing and lead to materials with unique properties compared to those made from symmetrical diamines.

Future research in materials science should focus on:

Novel Polyamides and Polyimides: The compound can be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or dianhydrides. nih.govtandfonline.com This could lead to the creation of new polyamides, polyimides, or poly(amide-imide)s. mdpi.com The resulting polymers may exhibit enhanced solubility in common organic solvents, improved processability, and distinct thermal properties due to the N-methyl and aminomethyl groups. acs.orgacs.org

Conducting Polymers: Polyaniline is a well-known conducting polymer. Copolymerizing this compound with aniline could lead to new conductive materials with modified properties. researchgate.netrroij.comnih.gov The additional functional group could be used for post-polymerization modification, allowing for the tuning of electronic properties or the covalent attachment of other molecules.

Epoxy Resins and Composites: Diamines are commonly used as curing agents for epoxy resins. The differential reactivity of the primary and secondary amines in this compound could be exploited to control the curing process and the final network structure of the thermoset, potentially leading to materials with enhanced toughness or thermal stability.

Functional Thin Films and Membranes: The solubility and functionality of polymers derived from this monomer could make them suitable for creating functional thin films for sensor applications or as membranes for gas separation, where the amine groups can interact selectively with specific analytes or gases. rsc.org

In-depth Mechanistic Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. Future research should employ a combination of experimental and computational techniques to elucidate the pathways by which it participates in reactions.

Key areas for mechanistic investigation include:

Catalytic Cycles: When used as a ligand, detailed studies are needed to map out the catalytic cycle. This involves identifying the active catalytic species, intermediates, and transition states through techniques like in-situ spectroscopy, kinetic analysis, and isotopic labeling. rsc.org

Photochemical Pathways: For applications in photoredox catalysis, it is important to study the excited-state properties and the subsequent reaction pathways. This includes investigating the formation and reactivity of the amine radical cation and subsequent α-amino radicals. nih.gov The mechanism of photooxidation and potential degradation pathways should also be explored. nih.gov

Polymerization Mechanisms: Understanding the mechanism of its incorporation into polymers is key to controlling the final material properties. Studies should focus on the kinetics of polymerization and how the differential reactivity of the two amine groups influences polymer chain growth and structure. mdpi.com

Role of Intermediates: Investigating the formation and fate of key intermediates, such as imines or hemiaminals in reductive amination wikipedia.org or radical cations in oxidative reactions nih.gov, will provide critical insights for improving reaction efficiency and selectivity.

Expanding Theoretical and Computational Models

Theoretical and computational chemistry offer powerful tools to guide the experimental exploration of this compound. By modeling its properties and reactivity, researchers can predict its behavior and design more effective synthetic routes and applications.

Future computational studies should focus on:

Molecular and Electronic Structure: Using methods like Density Functional Theory (DFT) to perform detailed analyses of the molecule's ground and excited state geometries, electronic structure, and vibrational frequencies. researchgate.netdoaj.org This can help understand its reactivity and spectroscopic properties.

Reaction Pathway Modeling: Calculating the potential energy surfaces for proposed synthetic routes and catalytic cycles. This allows for the determination of activation barriers and reaction thermodynamics, providing insights into reaction feasibility and selectivity. researchgate.net

Ligand-Metal Interactions: Modeling the coordination of this compound to different metal centers to predict the stability, structure, and electronic properties of the resulting complexes. This can accelerate the design of new catalysts. nih.gov

Polymer Property Prediction: Employing molecular dynamics and DFT to simulate polymer chains derived from this monomer. Such simulations can predict material properties like glass transition temperature, mechanical strength, and solubility, guiding the synthesis of materials with desired characteristics. researchgate.net

Spectroscopic Prediction: Calculating theoretical spectra (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds and intermediates derived from this compound. nih.govdoaj.org

By pursuing these interconnected research directions, the scientific community can fully harness the synthetic and material potential of this compound, paving the way for innovations in catalysis, polymer chemistry, and advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(aminomethyl)-N-methylaniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary routes are documented:

  • Reductive Amination : Reacting 2-(aminomethyl)phenylamine with methyl ketone derivatives (e.g., acetone) using sodium cyanoborohydride in methanol/ethanol under mild conditions. This method prioritizes simplicity but may require post-reaction purification via chromatography to remove byproducts .
  • Alkylation : Treating 2-(aminomethyl)phenylamine with methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures (~80°C). This approach yields higher purity but demands rigorous solvent removal and recrystallization .
    • Key Considerations : Solvent polarity affects reaction kinetics, and reducing agents like NaBH3_3CN improve selectivity for secondary amine formation.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methyl and aminomethyl groups). Aromatic protons typically appear at δ 6.5–7.5 ppm, while methyl groups resonate near δ 2.3–3.0 ppm .
  • GC-MS : Gas chromatography coupled with mass spectrometry assesses purity and detects trace impurities like residual solvents or unreacted precursors. Column selection (e.g., polar stationary phases) optimizes separation .
  • IR Spectroscopy : Stretching frequencies for N-H (3300–3500 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can researchers address low yields in C-H amination reactions involving this compound?

  • Methodological Answer :

  • Catalyst Optimization : Copper-based catalysts (e.g., CuBr) with tert-butyl hydroperoxide (TBHP) as an oxidant improve amination efficiency. However, competing dephenylation reactions (yielding 56% undesired product) require fine-tuning reaction time and temperature to favor selectivity .
  • Substituent Effects : Electron-donating groups on the aromatic ring enhance reactivity at ortho/para positions. Computational modeling (DFT) predicts regioselectivity, guiding experimental design .

Q. How should conflicting reports on the biological activity of this compound derivatives be analyzed?

  • Methodological Answer :

  • Structural Comparisons : Analogues with trifluoromethyl or benzyl groups (e.g., 2-(aminomethyl)-4-(trifluoromethyl)aniline) exhibit varied antimicrobial vs. anticancer activities due to steric and electronic effects. Cross-referencing bioassay conditions (e.g., cell lines, concentrations) is critical .
  • Data Normalization : Standardize assays (e.g., MIC for antimicrobial studies, IC50_{50} for cytotoxicity) to enable direct comparisons. Contradictions often arise from divergent experimental protocols .

Q. What strategies enhance the design of this compound derivatives for sensor applications?

  • Methodological Answer :

  • Functionalization : Introducing pyridyl or fluorophore groups (e.g., xanthone) creates Zn2+^{2+} sensors via photoinduced electron transfer (PET) mechanisms. ZP4, a derivative, achieves sub-nanomolar sensitivity through bis(pyridylmethyl)amine coordination .
  • Solubility Modifications : Hydroxyethyl or polyethylene glycol (PEG) side chains improve aqueous compatibility for in vitro imaging .

Q. What computational tools are effective in elucidating the mechanism of action for this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to kinase enzymes (e.g., Mer/c-Met). Docking studies revealed hydrophobic interactions between the benzyl group and enzyme active sites, guiding structure-activity relationship (SAR) studies .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-enzyme complexes over time, identifying key residues for mutagenesis validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.